molecular formula C22H24BrN3O4S B12150635 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B12150635
M. Wt: 506.4 g/mol
InChI Key: PNDQAQDXQBYKQL-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen sources.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki coupling reaction, using a palladium catalyst to facilitate the bond formation between the thiazole and the bromophenyl moiety.

    Formation of the Pyrrolin-2-one Core: The pyrrolin-2-one core is constructed through a condensation reaction involving appropriate carbonyl compounds and amines.

    Introduction of the Morpholine Moiety: The morpholine group is attached via nucleophilic substitution, where the morpholine reacts with an electrophilic carbon center on the pyrrolin-2-one ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its thiazole ring is known for its bioactivity, contributing to its potential as a therapeutic agent.

Medicine

In medicine, the compound is being explored for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Bromophenyl Compounds: Bromophenyl derivatives, such as bromophenol blue, are used in various chemical applications.

    Morpholine-Containing Compounds: Morpholine derivatives, such as morpholine itself, are used as solvents and intermediates in organic synthesis.

Uniqueness

What sets 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the thiazole ring, bromophenyl group, and morpholine moiety in a single molecule allows for diverse applications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H24BrN3O4S

Molecular Weight

506.4 g/mol

IUPAC Name

2-(3-bromophenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H24BrN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-4-3-5-16(23)12-15)26(22(29)20(17)28)7-6-25-8-10-30-11-9-25/h3-5,12,18,28H,6-11H2,1-2H3

InChI Key

PNDQAQDXQBYKQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CCN4CCOCC4)O

Origin of Product

United States

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